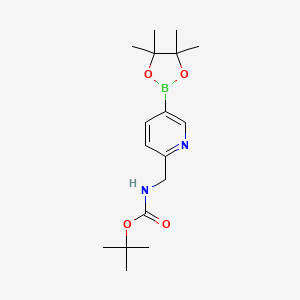
bis(2,4-dimethylphenyl) hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4-dimethylphenyl) hydrogen phosphate: is an organophosphorus compound with the molecular formula C₁₆H₁₉O₄P. It is a derivative of phosphoric acid where two of the hydrogen atoms are replaced by 2,4-dimethylphenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dimethylphenyl) hydrogen phosphate typically involves the reaction of 2,4-dimethylphenol with phosphorus oxychloride (POCl₃) in the presence of a catalyst. The reaction proceeds as follows:
Reaction of 2,4-dimethylphenol with POCl₃: This step forms an intermediate, 2,4-dimethylphenyl phosphorodichloridate.
Hydrolysis: The intermediate is then hydrolyzed to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:
Catalyst Selection: Choosing an appropriate catalyst to enhance the reaction rate.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize the efficiency of the reaction.
Purification: Using techniques such as distillation and crystallization to purify the final product.
化学反応の分析
Types of Reactions
Bis(2,4-dimethylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(2,4-dimethylphenyl) phosphate.
Reduction: Reduction reactions can convert it back to its phenol derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Catalysts: Various catalysts can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Bis(2,4-dimethylphenyl) phosphate: From oxidation.
2,4-Dimethylphenol: From reduction.
Substituted Phenyl Phosphates: From substitution reactions.
科学的研究の応用
Bis(2,4-dimethylphenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of bis(2,4-dimethylphenyl) hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) hydrogen phosphate: Another organophosphorus compound with similar applications.
Bis(4-nitrophenyl) hydrogen phosphate: Known for its use in DNA interaction studies.
Uniqueness
Bis(2,4-dimethylphenyl) hydrogen phosphate is unique due to its specific phenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in certain applications where other similar compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it valuable for research and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.
特性
分子式 |
C16H19O4P |
|---|---|
分子量 |
306.29 g/mol |
IUPAC名 |
bis(2,4-dimethylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C16H19O4P/c1-11-5-7-15(13(3)9-11)19-21(17,18)20-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,18) |
InChIキー |
WZXFATKFKFBBKJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)

![tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13847684.png)

![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)





